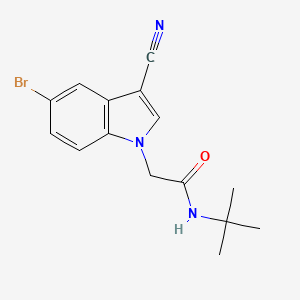
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Pfizer, and since then, it has been used in a variety of studies to investigate the mechanisms of various cellular processes.
Wirkmechanismus
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activation of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the EGFR tyrosine kinase. This allows researchers to investigate the specific role of this kinase in various cellular processes. However, one limitation of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide is its potential for off-target effects. Additionally, the high cost of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide. One area of interest is investigating the role of EGFR in the development and progression of various cancers. Additionally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy. Finally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in other disease states, such as inflammatory disorders.
Synthesemethoden
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxybenzylamine to form the Schiff base intermediate. This intermediate is then reacted with acrylonitrile in the presence of a catalyst to form the final product, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in a variety of studies to investigate the mechanisms of various cellular processes. It is primarily used as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key mediator of cell growth and differentiation. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to be effective in inhibiting the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-5-15(6-9-16)21-19(22)14(12-20)10-13-4-7-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHVTIXBPSNUFD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)


![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
